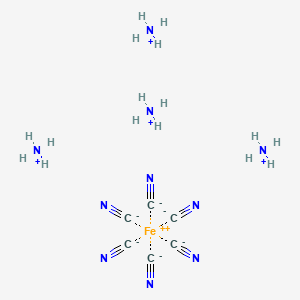

Ammonium hexacyanoferrate(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ammonium hexacyanoferrate(II), also known as ammonium ferrocyanide, is a coordination compound with the formula (NH₄)₄[Fe(CN)₆]. It is a member of the hexacyanoferrate family, which are known for their unique structural and chemical properties. This compound is typically used in various industrial and scientific applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ammonium hexacyanoferrate(II) can be synthesized through the reaction of ammonium chloride with potassium ferrocyanide in an aqueous solution. The reaction is typically carried out at room temperature, and the product is precipitated out of the solution by the addition of ethanol.

Industrial Production Methods: In industrial settings, ammonium hexacyanoferrate(II) is produced by the direct reaction of ammonium salts with ferrocyanide salts. The process involves mixing the reactants in water, followed by filtration and drying of the precipitate. The purity of the product is ensured through recrystallization techniques.

Types of Reactions:

Oxidation: Ammonium hexacyanoferrate(II) can undergo oxidation to form ammonium hexacyanoferrate(III). This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.

Reduction: The compound can be reduced back to its original state using reducing agents like sodium borohydride.

Substitution: It can participate in substitution reactions where the cyanide ligands are replaced by other ligands such as halides or phosphines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in slightly acidic conditions.

Reduction: Sodium borohydride in aqueous or alcoholic solutions.

Substitution: Halide salts or phosphine ligands in aqueous or organic solvents.

Major Products Formed:

Oxidation: Ammonium hexacyanoferrate(III).

Reduction: Ammonium hexacyanoferrate(II).

Substitution: Various substituted ferrocyanide complexes.

Wissenschaftliche Forschungsanwendungen

Ammonium hexacyanoferrate(II) has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other coordination compounds and as a reagent in analytical chemistry.

Biology: The compound is used in the study of metal ion transport and storage in biological systems.

Industry: Ammonium hexacyanoferrate(II) is used in the production of pigments, as a corrosion inhibitor, and in the purification of gases.

Wirkmechanismus

Ammonium hexacyanoferrate(II) can be compared with other hexacyanoferrate compounds such as potassium hexacyanoferrate(II) and sodium hexacyanoferrate(II). While all these compounds share similar structural features, ammonium hexacyanoferrate(II) is unique in its ability to form stable complexes with ammonium ions. This property makes it particularly useful in applications where the presence of ammonium ions is advantageous.

Vergleich Mit ähnlichen Verbindungen

- Potassium hexacyanoferrate(II)

- Sodium hexacyanoferrate(II)

- Calcium hexacyanoferrate(II)

Ammonium hexacyanoferrate(II) stands out due to its unique reactivity and stability, making it a valuable compound in various scientific and industrial applications.

Eigenschaften

Molekularformel |

C6H16FeN10 |

|---|---|

Molekulargewicht |

284.10 g/mol |

IUPAC-Name |

tetraazanium;iron(2+);hexacyanide |

InChI |

InChI=1S/6CN.Fe.4H3N/c6*1-2;;;;;/h;;;;;;;4*1H3/q6*-1;+2;;;;/p+4 |

InChI-Schlüssel |

ZXQVPEBHZMCRMC-UHFFFAOYSA-R |

Kanonische SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[NH4+].[NH4+].[Fe+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13833333.png)

![sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B13833351.png)

![methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B13833365.png)